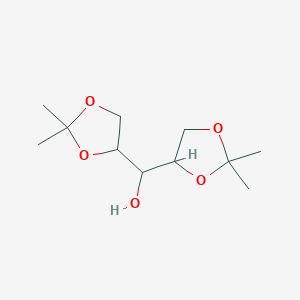
Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methanol
Cat. No. B8382874
Key on ui cas rn:
3969-85-5
M. Wt: 232.27 g/mol
InChI Key: NQJMKBQMFSCMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08771917B2
Procedure details


Under nitrogen, 47.0 g of the diisopropylideneribitol isomers (202 mmol, containing ˜59.5 mmol of primary alcohol) was dissolved, along with triethyl amine (16.9 mL, 121 mol, 0.6 eq) and DMAP (396 mg, 3.238 mmol, 0.016 eq), in 225 mL dry dichloromethane. Trityl chloride (22.6 g, 80.9 mmol, 0.4 eq) was taken up in a minimal amount of dry dichloromethane and added dropwise to the stirred reaction solution. The mixture was stirred over night at room temperature. The reaction mixture was poured into a saturated solution of sodium bicarbonate and stirred for 30 min. The mixture was extracted three times with diethyl ether. The pooled organic phases were washed once with brine, dried over magnesium sulfate, concentrated on the rotary evaporator and residual volatiles removed under high vacuum. The residue was distilled at 135-140° C., 1.2-1.6 torr, using Kugelrohr distillation to yield 29.3 g of bis(2,2-dimethyl-1,3-dioxolan-4-yl)methanol as a colorless oil.
Name
diisopropylideneribitol
Quantity
47 g
Type
reactant
Reaction Step One

[Compound]
Name
primary alcohol
Quantity
59.5 mmol
Type
reactant
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
C(=[C:4]([OH:16])[C@@H:5]([OH:15])[C@@H:6]([OH:14])[C@@H:7]([OH:13])[C:8](=C(C)C)[OH:9])(C)C.C(N([CH2:22][CH3:23])CC)C.[C:24](Cl)(C1C=CC=CC=1)([C:31]1C=CC=CC=1)[C:25]1C=CC=CC=1.[C:44](=O)(O)[O-].[Na+]>CN(C1C=CN=CC=1)C.ClCCl>[CH3:44][C:22]1([CH3:23])[O:13][CH:7]([CH:6]([CH:5]2[CH2:4][O:16][C:24]([CH3:31])([CH3:25])[O:15]2)[OH:14])[CH2:8][O:9]1 |f:3.4|
|
Inputs


Step One
|
Name
|
diisopropylideneribitol
|
|
Quantity
|
47 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)=C([C@H]([C@H]([C@H](C(O)=C(C)C)O)O)O)O
|
Step Two
[Compound]
|
Name
|
primary alcohol
|
|
Quantity
|
59.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
16.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
396 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
|
Name
|
|
|
Quantity
|
225 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
22.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred over night at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to the stirred reaction solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 min
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted three times with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The pooled organic phases were washed once with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on the rotary evaporator and residual volatiles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed under high vacuum
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled at 135-140° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Kugelrohr distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OCC(O1)C(O)C1OC(OC1)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
